2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate
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Overview
Description
2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C11H10ClNO4. It is a derivative of benzo[d]isoxazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. The presence of the chloro and acetate groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-chlorobenzo[d]isoxazole with ethylene glycol monoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, ensuring the complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[d]isoxazole: A precursor in the synthesis of 2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate.
Ethylene glycol monoacetate: Another precursor used in the synthesis.
Other benzo[d]isoxazole derivatives: Compounds with similar structures but different substituents, leading to varied reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO4 |
---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
2-[(5-chloro-1,2-benzoxazol-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-7(14)15-4-5-16-11-9-6-8(12)2-3-10(9)17-13-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
LNROSYBTGCMXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=NOC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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